molecular formula C18H13N3O3S B2886300 N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 314043-88-4

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2886300
CAS No.: 314043-88-4
M. Wt: 351.38
InChI Key: XQHIUFDKBVYHSA-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzamide derivative featuring a benzothiazole ring linked to a substituted benzamide moiety.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-15-8-9-16(23)21(15)12-5-3-4-11(10-12)17(24)20-18-19-13-6-1-2-7-14(13)25-18/h1-7,10H,8-9H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHIUFDKBVYHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound can be synthesized through several methods involving the formation of the benzothiazole core and subsequent modifications. A typical synthesis route includes:

  • Formation of Benzothiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
  • Amide Formation : Coupling the benzothiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid to yield the final product.

The molecular formula is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 398.44 g/mol.

Antimicrobial Properties

Research has indicated that compounds containing the benzothiazole moiety exhibit antimicrobial activity. A study demonstrated that derivatives of benzothiazole showed effective inhibition against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity

This compound has also been evaluated for its anticancer properties . In vitro studies showed that it could induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The compound's ability to inhibit specific kinases involved in cancer progression was highlighted in several studies .

Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases. In animal models, it exhibited protective effects against neuronal cell death induced by excitotoxicity .

The biological activity of this compound is believed to stem from its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing neuronal signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer potential of this compound using various cancer cell lines (e.g., breast cancer and leukemia). The results indicated that it effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveExhibits protective effects in neuronal models

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound belonging to the benzothiazole derivatives class, with potential applications in medicinal chemistry and materials science. The compound's unique structure gives it reactivity and biological activity, making it interesting for scientific research.

Key aspects and applications:

  • Synthesis: The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves multiple steps.
  • Molecular Structure: The molecular structure can be represented by a structural formula, with key molecular data that are essential to understanding its behavior in chemical reactions and interactions in biological systems.
  • Chemical Reactions: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can participate in various chemical reactions, highlighting its versatility in synthetic chemistry.
  • Mechanism of Action: The mechanism of action involves interactions with specific biological targets and may activate pathways critical for inducing apoptosis in cancer cells.
  • Scientific Uses: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has uses in research and industrial contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole and Dioxopyrrolidinyl Moieties

  • Compound 9 : 3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
    • Key Differences : Ethyl and difluoro substitutions on the benzothiazole ring.
    • Impact : These substitutions likely enhance lipophilicity (logP = 2.9) and alter binding interactions compared to the parent compound .
  • Compound 10 : N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
    • Key Differences : Incorporation of a dioxolo-fused benzothiazole system.
    • Impact : The dioxolo group may improve metabolic stability or influence π-π stacking in protein binding .

Functional Analogues with Dioxopyrrolidinyl Groups

  • MPPB (): 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide Key Differences: Replaces benzothiazole with a dimethylpyrrole group. Bioactivity: Enhances monoclonal antibody production in CHO cells by modulating glucose uptake and ATP levels. The 2,5-dioxopyrrolidinyl group is critical for suppressing galactosylation, a quality attribute in therapeutic antibodies .
  • Compound 13 () : 1-(2-Chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide
    • Key Differences : Triazole core with a chlorophenyl substituent.
    • Bioactivity : Likely targets cyclophilin domains, suggesting the dioxopyrrolidinyl group aids in protein-protein interaction inhibition .

Benzothiazole-Based Derivatives Without Dioxopyrrolidinyl Groups

  • 2-BTBA and 2-BTFBA (): N-(1,3-Benzothiazol-2-yl)benzamide derivatives. Key Differences: Lack the dioxopyrrolidinyl group but exhibit strong crystal growth properties. Applications: Studied for optical and nonlinear optical (NLO) properties, highlighting the benzothiazole’s role in material science .
  • N-({1,3-Benzothiazol-2-ylcarbamothioyl)benzamides () :
    • Key Differences : Carbamothioyl group instead of dioxopyrrolidinyl.
    • Bioactivity : Evaluated as kinase inhibitors and ion channel modulators, demonstrating versatility in pharmacological targeting .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound ~415.4* Benzothiazole, 3-dioxopyrrolidinyl Under investigation
MPPB () ~354.4 Benzamide, 4-dioxopyrrolidinyl Antibody production enhancer
2-BTBA () ~256.3 Benzothiazole, benzamide Optical/NLO materials
Compound 9 () 415.4 Ethyl, difluoro on benzothiazole Unknown

*Estimated based on analogous structures.

Research Findings and Structure-Activity Relationships (SAR)

  • Role of Dioxopyrrolidinyl Group : Present in MPPB and the target compound, this moiety is associated with modulating enzymatic processes (e.g., glycosylation in antibodies) and enhancing solubility due to its polar surface area (95.4 Ų in Compound 9) .
  • Conversely, dioxolo groups (Compound 10) may enhance aromatic interactions in binding pockets .
  • Comparative Bioactivity : While MPPB’s dimethylpyrrole enhances antibody production, the benzothiazole core in the target compound may favor kinase or protease inhibition, as seen in related analogs .

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